molecular formula C11H12F2O3 B1412970 Ethyl 2,3-difluoro-6-methoxyphenylacetate CAS No. 1807035-40-0

Ethyl 2,3-difluoro-6-methoxyphenylacetate

Cat. No. B1412970
M. Wt: 230.21 g/mol
InChI Key: LARXGSDWHMNBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-difluoro-6-methoxyphenylacetate (EDMFPA) is an organic compound with a wide range of applications in the pharmaceutical and biotechnology industries. It is a building block in the synthesis of many drugs and is used as a reagent in the synthesis of other compounds. EDMFPA is also used in research studies to study the mechanism of action of drugs and to investigate their biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of Ethyl 2,3-difluoro-6-methoxyphenylacetate is not well understood. However, it is believed that the compound acts as a proton transfer agent, transferring protons from the reagent to the substrate. This proton transfer is thought to be responsible for the formation of the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2,3-difluoro-6-methoxyphenylacetate are not well understood. However, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties. It has also been suggested that Ethyl 2,3-difluoro-6-methoxyphenylacetate may have an effect on the regulation of gene expression.

Advantages And Limitations For Lab Experiments

The use of Ethyl 2,3-difluoro-6-methoxyphenylacetate in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easily obtained from chemical suppliers. It is also a relatively safe compound, making it suitable for use in laboratory settings. However, the use of Ethyl 2,3-difluoro-6-methoxyphenylacetate in laboratory experiments has some limitations. It is a relatively unstable compound and can easily decompose in the presence of oxygen or strong acids or bases. It is also not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of Ethyl 2,3-difluoro-6-methoxyphenylacetate are numerous. One area of research is the use of Ethyl 2,3-difluoro-6-methoxyphenylacetate as a drug delivery system. It has been suggested that Ethyl 2,3-difluoro-6-methoxyphenylacetate could be used to deliver drugs to specific tissues or cells in the body. Another area of research is the use of Ethyl 2,3-difluoro-6-methoxyphenylacetate as a tool for studying gene expression. The compound could be used to study the regulation of gene expression in cells and tissues. Furthermore, Ethyl 2,3-difluoro-6-methoxyphenylacetate could be used to study the effects of drugs on gene expression. Finally, Ethyl 2,3-difluoro-6-methoxyphenylacetate could be used in the synthesis of new compounds, such as pharmaceuticals and biochemicals.

Scientific Research Applications

Ethyl 2,3-difluoro-6-methoxyphenylacetate is used in scientific research to study the mechanism of action of drugs and to investigate their biochemical and physiological effects. It is also used in the synthesis of other compounds and as a building block in the synthesis of drugs. Ethyl 2,3-difluoro-6-methoxyphenylacetate has been used in the synthesis of drugs such as the anti-cancer drug paclitaxel and the anti-malarial drug artemisinin. It has also been used in the synthesis of compounds such as the antifungal agent caspofungin and the anticonvulsant drug pregabalin.

properties

IUPAC Name

ethyl 2-(2,3-difluoro-6-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-9(15-2)5-4-8(12)11(7)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARXGSDWHMNBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-difluoro-6-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-difluoro-6-methoxyphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-difluoro-6-methoxyphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,3-difluoro-6-methoxyphenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,3-difluoro-6-methoxyphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,3-difluoro-6-methoxyphenylacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 2,3-difluoro-6-methoxyphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.